N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine
CAS No.: 429661-98-3
Cat. No.: VC19069489
Molecular Formula: C19H24IN3O4
Molecular Weight: 485.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 429661-98-3 |
|---|---|
| Molecular Formula | C19H24IN3O4 |
| Molecular Weight | 485.3 g/mol |
| IUPAC Name | (2S)-2-[[(1S)-1-carboxy-2-[3-[(4-iodophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C19H24IN3O4/c1-12(2)7-16(18(24)25)22-17(19(26)27)8-15-9-21-11-23(15)10-13-3-5-14(20)6-4-13/h3-6,9,11-12,16-17,22H,7-8,10H2,1-2H3,(H,24,25)(H,26,27)/t16-,17-/m0/s1 |
| Standard InChI Key | GTZJUXUQVMXOER-IRXDYDNUSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
Introduction
Chemical Identity and Structural Features
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine (CAS No. 429661-98-3) is a non-proteinogenic amino acid derivative with a molecular formula of and a molecular weight of 485.3 g/mol. Its IUPAC name, (2S)-2-[[(1S)-1-carboxy-2-[3-[(4-iodophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid, reflects its stereochemical complexity. Key structural elements include:
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An L-histidine backbone modified at the imidazole ring’s C-3 position with a 4-iodobenzyl group.
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An N-terminal substitution featuring a (1S)-1-carboxy-3-methylbutyl moiety, introducing a branched aliphatic chain with a carboxylic acid terminus.
The iodine atom at the para position of the benzyl group enhances hydrophobicity and may influence bioactivity through halogen bonding or steric effects .
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step organic transformations :
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Histidine Modification: The imidazole ring of L-histidine is functionalized via electrophilic substitution or nucleophilic aromatic substitution to introduce the 4-iodobenzyl group. Hypervalent iodine reagents, as described in patent EP3966203B1, enable efficient iodination under mild conditions .
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Peptide Coupling: The modified histidine is coupled to a leucine-derived fragment ((1S)-1-carboxy-3-methylbutyl) using standard peptide coupling reagents (e.g., DIC/HOAt).
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Protection/Deprotection: Boc (tert-butoxycarbonyl) and methyl ester groups are employed to protect reactive sites during synthesis .
Challenges in synthesis include ensuring stereochemical purity and optimizing yields for the iodination step, which often requires inert conditions to prevent dehalogenation .
Research Challenges and Future Directions
Current Limitations
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Synthetic Complexity: Multi-step synthesis and purification hinder large-scale production.
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Pharmacokinetic Data: Absence of in vivo studies on absorption, distribution, metabolism, and excretion (ADME) limits therapeutic potential.
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Mechanistic Uncertainty: The exact molecular targets and binding modes remain uncharacterized.
Priority Research Areas
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Structure-Activity Relationships (SAR): Systematic variation of the iodophenyl and carboxyalkyl groups to optimize bioactivity.
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In Vivo Efficacy Studies: Evaluation in disease models (e.g., fungal infections, tumors) to validate preclinical utility.
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Isotopic Labeling: Development of - or -labeled analogs for diagnostic/therapeutic applications .
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